molecular formula C14H13ClN2O2 B066249 Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate CAS No. 162509-17-3

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate

Cat. No.: B066249
CAS No.: 162509-17-3
M. Wt: 276.72 g/mol
InChI Key: BLSMKNPQEOCGOZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl ester group at the 5-position, a methyl group at the 2-position, and a 2-chlorophenyl group at the 4-position. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylic acid. This intermediate is then esterified using ethanol and a suitable acid catalyst to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Corresponding alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate
  • Ethyl 4-(2-bromophenyl)-2-methylpyrimidine-5-carboxylate
  • Ethyl 4-(2-methylphenyl)-2-methylpyrimidine-5-carboxylate

Comparison: Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity

Biological Activity

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C12H12ClN2O2 and a molecular weight of approximately 250.69 g/mol, features a pyrimidine ring with significant substitutions that enhance its pharmacological properties.

Chemical Structure and Properties

The structure of this compound includes:

  • Pyrimidine ring : A six-membered heterocyclic compound containing nitrogen.
  • Chlorophenyl group : A chlorinated phenyl substituent that increases lipophilicity and potential bioactivity.
  • Ethyl ester : Enhances solubility and bioavailability.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly as an antimicrobial and anticancer agent. The presence of the chlorophenyl moiety is believed to play a crucial role in these activities by enhancing the compound's interaction with biological targets.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. The chlorophenyl substitution may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various bacterial strains.

Anticancer Potential

This compound has been evaluated for its anticancer properties, particularly against different cancer cell lines. Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of this compound have shown IC50 values in the low micromolar range against breast cancer cell lines, suggesting promising anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. A detailed SAR analysis reveals:

Substituent PositionSubstituent TypeEffect on Activity
2MethylEnhances lipophilicity
4ChlorophenylIncreases binding affinity to biological targets
5EthoxyImproves solubility

This table illustrates how different substituents impact the compound's biological activity, emphasizing the importance of the chlorophenyl group.

Case Studies and Research Findings

  • Anticancer Activity : A study published in MDPI reported that derivatives of pyrimidine compounds, including this compound, demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values ranging from 0.87 to 12.91 μM .
  • Antimicrobial Effects : Research indicated that similar pyrimidines showed considerable activity against various bacterial strains, supporting the hypothesis that this compound could be an effective antimicrobial agent.
  • Mechanistic Studies : Interaction studies revealed that this compound binds effectively to enzymes involved in cancer proliferation and microbial resistance, enhancing its therapeutic potential.

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-16-9(2)17-13(11)10-6-4-5-7-12(10)15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSMKNPQEOCGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2.09 g of acetoamidine hydrochloride in 50 cc of ethanol was added 1.50 g of sodium ethoxide at room temperature and the mixture was stirred for 10 minutes. The resulting suspension was added to 6.1 g of compound D in 50 cc of ethanol and the resulting mixture was heated under reflux for 6 hours. Thereafter, 4.5 g of compound F was obtained in the same manner as for compound E. Yield: 73.7%.
Name
compound E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
compound D
Quantity
6.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
73.7%

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